molecular formula C23H17Cl2FN2O2S B5003578 5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5003578
M. Wt: 475.4 g/mol
InChI Key: DWFACVULNYOOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, dichlorophenyl, fluorophenyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring systems.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive and antianginal effects.

    Nicardipine: A dihydropyridine used to treat high blood pressure and angina.

Uniqueness

5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2S/c1-12-21(13(2)29)22(14-3-6-16(26)7-4-14)17(10-27)23(28-12)31-11-20(30)15-5-8-18(24)19(25)9-15/h3-9,22,28H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFACVULNYOOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.